molecular formula C24H25N3O5S2 B2686797 2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886911-18-8

2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2686797
CAS RN: 886911-18-8
M. Wt: 499.6
InChI Key: WIKLTMJXNGTYAF-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . It is a complex organic molecule with potential applications in medicinal chemistry . The CAS number for this compound is 898457-16-4.


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups attached to the thiophene ring. These include a methoxyphenylsulfonamido group and a benzamido group .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Some derivatives of the mentioned compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, have shown significant activities as cyclooxygenase-1/2 (COX-1/2) inhibitors. They exhibited high inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Research on benzothiophene derivatives has also highlighted their antimicrobial activities. A study on biologically active N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives showed significant antimicrobial activity against a range of bacterial and fungal strains, indicating their potential as new therapeutic agents (Babu et al., 2013).

Anticancer Properties

A novel series of thiophene derivatives, featuring biologically active moieties such as sulfonamide, isoxazole, benzothiazole, and quinoline, were prepared and evaluated for their in vitro anticancer activity against the human breast cancer cell line MCF7. Several of these compounds showed higher cytotoxic activities than the positive control, doxorubicin, suggesting their potential as anticancer agents (Ghorab et al., 2014).

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide have been investigated for their potential use as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. Some compounds, like 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester, have been identified as potent ocular hypotensive agents, offering a promising avenue for glaucoma treatment (Graham et al., 1989).

properties

IUPAC Name

2-[[4-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-14-3-12-19-20(13-14)33-24(21(19)22(25)28)26-23(29)15-4-6-16(7-5-15)27-34(30,31)18-10-8-17(32-2)9-11-18/h4-11,14,27H,3,12-13H2,1-2H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKLTMJXNGTYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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